5-Cyclopropylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-cyclopropyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8H,1-2H2 |
InChI Key |
DVYVMFXFJFRZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropylbenzofuran and Its Chemical Derivatives
Precursor Synthesis and Benzofuran (B130515) Ring Construction Strategies
The formation of the benzofuran scaffold is the cornerstone of synthesizing the target compound. Various cyclization strategies have been developed, leveraging transition metal catalysis, acid catalysis, and other ring closure methods to efficiently construct this privileged heterocyclic system.
Domino Cyclization-Alkynylation Approaches to Benzofurans
Domino, tandem, or cascade reactions provide an efficient pathway to complex molecules like benzofurans by combining multiple transformations into a single synthetic operation without isolating intermediates. This approach enhances atom and step economy.
One prominent domino strategy involves a Sonogashira coupling followed by a cyclization reaction. researchgate.netpsu.edu This method typically pairs an o-iodophenol with a terminal alkyne. The initial palladium-copper catalyzed Sonogashira coupling forms an o-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to yield the benzofuran ring. researchgate.netrsc.org Various catalytic systems, including well-defined palladium N-heterocyclic carbene (NHC) complexes, have been shown to be effective for this transformation, tolerating a range of terminal alkynes and proceeding in moderate to good yields. researchgate.net
Rhodium catalysis also enables powerful domino reactions for benzofuran synthesis. acs.orgnih.govacs.org A rhodium(I)-catalyzed cyclization of o-alkynylphenols can generate a 3-rhodium benzofuran intermediate. acs.orgacs.orgresearchgate.net This species can be trapped by various electrophiles in a subsequent intermolecular reaction, leading to 2,3-disubstituted benzofurans in a one-pot process. acs.orgnih.govacs.org This method is notable for its ability to succeed with both alkyl and aryl-substituted internal alkynes, which can be challenging for some other catalytic systems. acs.org
| Domino Method | Catalyst/Reagents | Precursors | Key Features |
| Sonogashira/Cyclization | Pd-NHC complexes, CuI, Base | o-Iodophenol, Terminal Alkyne | One-pot synthesis, good functional group tolerance. researchgate.net |
| Rhodium-Catalyzed Cyclization/Addition | [Rh(CO)₂acac], BINAP | o-Alkynylphenol, Electrophile | Forms 2,3-disubstituted benzofurans; tolerates internal alkynes. acs.orgacs.org |
| Oxidative [3+2] Cyclization | Ag₂O, Sc(OTf)₃ | Hydroquinone ester, Ynamide | Fast, step-economical synthesis of densely functionalized aminobenzofurans. |
Palladium-Catalyzed Cyclization and Coupling Reactions for Benzofuran Formation
Palladium catalysis is a versatile and widely used tool for constructing the benzofuran ring due to its high efficiency and functional group tolerance. sioc-journal.cn These reactions often proceed via intramolecular C-H activation or coupling of pre-functionalized substrates.
A common strategy is the intramolecular cyclization of o-alkenylphenols. For instance, o-cinnamyl phenols can undergo oxidative cyclization using a catalyst like [PdCl₂(CH₃CN)₂] with an oxidant to yield 2-benzyl benzofurans. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates, formed from phenols and propiolates, provides a direct route to substituted benzofurans. acs.org
Another powerful approach is the intramolecular C-H functionalization of (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. This reaction directly forms the C-O bond to complete the furan (B31954) ring. organic-chemistry.org The development of ligands like CM-phos has expanded the scope of these cross-coupling reactions to include aryl mesylates and tosylates as coupling partners, which are alternatives to traditional aryl halides. orgsyn.orgorgsyn.org
| Palladium-Catalyzed Method | Catalyst/Reagents | Precursors | Reaction Type |
| Annulation of o-Iodophenols | Pd(PPh₃)₂Cl₂, CuI, Base | o-Iodophenol, Terminal Alkyne | Sonogashira Coupling / Cyclization rsc.org |
| Oxidative Cyclization | PdCl₂(CH₃CN)₂, Benzoquinone | o-Cinnamyl Phenols | Intramolecular Oxidative Annulation organic-chemistry.org |
| C-H Functionalization | Pd(OAc)₂, PPh₃, CF₃CO₂Ag | 3-Phenoxyacrylates | Intramolecular Oxidative C-H Insertion |
| Intramolecular Cyclization | Pd Catalyst | (Z)-2-Bromovinyl Phenyl Ethers | Direct C-H Bond Functionalization organic-chemistry.org |
Other Cyclization Reactions and Ring Closure Methodologies
Beyond palladium- and rhodium-based systems, a variety of other methods are employed for benzofuran ring closure.
Acid-catalyzed cyclization is a classical and effective method. rsc.org One such approach involves the cyclization of α-aryloxyketones. Another common variant is the reaction of phenols or their corresponding ethers with acetals, like 2-bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed ring closure using agents such as polyphosphoric acid (PPA). google.comwuxiapptec.comwuxibiology.com This method is particularly relevant for industrial-scale synthesis due to the use of inexpensive starting materials. google.com
Iron(III) chloride (FeCl₃) has been utilized as a mediator for the intramolecular cyclization of electron-rich α-aryl ketones. nih.govnih.govacs.orgresearchgate.net This reaction proceeds via a direct oxidative aromatic C-O bond formation, where an alkoxy substituent on the benzene (B151609) ring of the substrate is often crucial for high efficiency. nih.govnih.gov
Copper-catalyzed reactions also provide viable routes. A ligand-free CuBr system can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for regioselective synthesis of polysubstituted benzofurans. researchgate.net
| Cyclization Method | Catalyst/Reagents | Precursors | Key Features |
| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | p-Bromophenol, 2-Haloacetaldehyde Acetal | Two-step process, suitable for large-scale production. google.comwuxiapptec.com |
| FeCl₃-Mediated Ring Closure | FeCl₃ | Electron-rich α-Aryl Ketones | Direct oxidative C-O bond formation. nih.govnih.gov |
| Copper-Catalyzed Cyclization | CuBr (ligand-free) | o-Hydroxybenzaldehyde N-Tosylhydrazones, Terminal Alkynes | Tolerates a wide range of functional groups. mdpi.com |
Strategies for Introduction of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group can be introduced either after the benzofuran core has been synthesized or by using a precursor that already contains this moiety during the ring construction phase.
Post-Cyclization Functionalization at the C-5 Position
This strategy involves creating the benzofuran ring first and then introducing the cyclopropyl group at the C-5 position. A common and practical approach is to use a pre-functionalized benzofuran, typically 5-bromobenzofuran (B130475), as a substrate for a cross-coupling reaction.
The synthesis of 5-bromobenzofuran can be achieved through several routes. One method starts from 5-bromosalicylaldehyde, which is reacted with diethyl malonate in the presence of potassium carbonate to form ethyl 5-bromobenzofuran-2-carboxylate. easpublisher.com Another route involves the reaction of p-bromophenol with 2-chloroacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to yield 5-bromobenzofuran. google.com
Once 5-bromobenzofuran is obtained, the cyclopropyl group can be installed via transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling is a powerful method for this C-C bond formation, reacting 5-bromobenzofuran with cyclopropylboronic acid in the presence of a palladium catalyst and a base. orgsyn.orgorgsyn.orgnih.gov The Negishi coupling represents an alternative, where 5-bromobenzofuran is coupled with a cyclopropylzinc reagent, also using a palladium catalyst. nih.govorganic-chemistry.org These reactions are highly valued for their reliability and tolerance of various functional groups.
Direct C-H functionalization at the C-5 position of an unsubstituted benzofuran is a more atom-economical but challenging alternative. While methods for direct C-H arylation and alkynylation of benzofurans have been developed, achieving high regioselectivity at the C-5 position can be difficult due to the intrinsic reactivity of the heterocyclic ring, particularly at the C2 and C3 positions. beilstein-journals.orgnih.govresearchgate.net However, gold/zinc cooperative catalysis has been shown to facilitate the alkynylation of benzofurans with good regioselectivity, including at the C5-position for substrates bearing substituents at other positions. beilstein-journals.org
| Functionalization Strategy | Catalyst/Reagents | Substrates | Description |
| Suzuki-Miyaura Coupling | Pd Catalyst, Base | 5-Bromobenzofuran, Cyclopropylboronic Acid | Forms C-C bond between the benzofuran C-5 position and the cyclopropyl group. orgsyn.orgnih.gov |
| Negishi Coupling | Pd Catalyst | 5-Bromobenzofuran, Cyclopropylzinc Halide | Alternative C-C bond formation using an organozinc reagent. nih.govorganic-chemistry.org |
| Synthesis of Precursor | K₂CO₃; then Acid | 5-Bromosalicylaldehyde or p-Bromophenol | Synthesis of the key 5-bromobenzofuran intermediate. google.comeaspublisher.com |
Integration of the Cyclopropyl Group during Benzofuran Core Construction
An alternative synthetic philosophy is to begin with a precursor that already contains the cyclopropyl group. This approach integrates the substituent into the main framework from the outset, avoiding potential issues with post-cyclization functionalization.
This strategy relies on the availability of cyclopropyl-substituted phenols. For example, a synthetic sequence can begin with 4-cyclopropylphenol (B82610) . Following the logic of the acid-catalyzed cyclization described previously (Section 2.1.3), 4-cyclopropylphenol can be reacted with a 2-haloacetaldehyde acetal. The resulting ether intermediate is then treated with an acid catalyst like PPA to induce cyclization, directly forming the 5-cyclopropylbenzofuran core.
Similarly, the various transition-metal-catalyzed cyclization methods can be applied to cyclopropyl-containing precursors. For instance, a Sonogashira coupling/cyclization sequence (Section 2.1.1) could be performed starting with an appropriately substituted iodo-cyclopropylphenol and a terminal alkyne to construct the this compound system. The key to this approach is the synthesis of the initial cyclopropyl-substituted starting material, such as 2-bromo-5-cyclopropylphenol, which is available from commercial sources. bldpharm.com
Functionalization of the this compound Core at Peripheral Positions (e.g., C-2, C-3, C-6)
The strategic functionalization of the this compound scaffold is crucial for the development of novel compounds with tailored properties. This section explores the chemical behavior of the benzofuran core, focusing on electrophilic and nucleophilic substitution reactions, as well as advanced cross-coupling strategies.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic systems. wikipedia.orgbyjus.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The aromaticity of the ring is disrupted in this intermediate and is restored by the loss of a proton. byjus.commasterorganicchemistry.com
The position of electrophilic attack on the this compound ring is directed by the electronic properties of the existing substituents. The furan ring is generally considered electron-rich and activated towards electrophilic attack. organicchemistrytutor.com Resonance analysis of five-membered heterocycles like furan shows that electron density is concentrated at certain carbon atoms, making them more reactive towards electrophiles. organicchemistrytutor.com For benzofuran, electrophilic substitution typically occurs at the C-2 or C-3 position of the furan ring. The cyclopropyl group at the C-5 position is an activating group, meaning it donates electron density to the benzene ring, which can influence the regioselectivity of the substitution. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Nitration: Introduces a nitro group (NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org
Halogenation: Involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This is often catalyzed by a Lewis acid. wikipedia.org
Friedel-Crafts Acylation: Introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum trichloride. wikipedia.org
The precise substitution pattern on the this compound core will depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, which is an electron-rich species. matanginicollege.ac.insavemyexams.com These reactions are fundamental in organic chemistry for the formation of new bonds. matanginicollege.ac.inlibretexts.org There are two primary mechanisms for nucleophilic substitution at a saturated carbon: SN1 and SN2. libretexts.org The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a one-step process where the nucleophile attacks as the leaving group departs. libretexts.org
In the context of the this compound core, nucleophilic substitution would typically occur on a side chain attached to the ring, rather than on the aromatic ring itself, unless the ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. However, derivatization of functional groups already present on the ring can be achieved through nucleophilic reactions. For instance, a hydroxyl group could be converted to an ether or ester, or a carboxylic acid could be transformed into an amide.
The reactivity in nucleophilic substitution is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent. gatech.edu Good leaving groups are typically weak bases. gatech.edu
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.netmdpi.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile cross-coupling method that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.comwikipedia.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. mdpi.combeilstein-journals.orgnih.gov For this compound, a halogenated derivative (e.g., bromo- or iodo-substituted) could be coupled with various boronic acids to introduce new aryl, heteroaryl, or vinyl groups. nih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org
Heck Reaction:
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a valuable method for the synthesis of substituted alkenes. A halogenated this compound could be reacted with various alkenes to form more complex structures.
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org It is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is the most common method for preparing arylated alkynes. mdpi.com A halogenated this compound could undergo Sonogashira coupling to introduce an alkynyl substituent. mdpi.com
These cross-coupling strategies offer a powerful and modular approach to the synthesis of a diverse range of this compound derivatives by allowing for the precise introduction of various substituents at specific positions on the benzofuran core.
Optimization of Reaction Conditions and Yield for this compound Syntheses
Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while ensuring efficiency and sustainability. numberanalytics.comnumberanalytics.com This involves a systematic investigation of various reaction parameters. numberanalytics.comnih.gov
The choice of catalyst and associated ligands is paramount in metal-catalyzed reactions, such as the cross-coupling strategies discussed previously.
Catalyst Selection:
Palladium is a common catalyst for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. researchgate.netwikipedia.org However, other transition metals, such as nickel, can also be effective and may offer advantages in terms of cost. wikipedia.org The performance of a catalyst is influenced by its structure, composition, and loading. numberanalytics.com In some cases, catalyst systems can be designed for enhanced stability and reusability, for example, by immobilizing the catalyst on a solid support. mdpi.com
Ligand Effects:
Ligands play a crucial role in modifying the properties of the metal catalyst, influencing its reactivity, selectivity, and stability. nih.gov The electronic and steric properties of ligands can be fine-tuned to optimize a specific transformation. rsc.org For instance, in Suzuki-Miyaura couplings, phosphine-based ligands like XPhos and SPhos are often used. nih.gov The choice of ligand can affect the rate of the reaction and the range of substrates that can be successfully coupled. nih.gov In some gold-catalyzed reactions, the addition of electron-withdrawing ligands can enhance catalyst lifetime and activity. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a versatile class of ligands in organometallic chemistry. beilstein-journals.org
The selection of the optimal catalyst-ligand system often requires screening a variety of combinations for a specific reaction.
Solvent Effects:
The solvent can have a significant impact on the outcome of a reaction. lucp.net It can influence the solubility of reactants and catalysts, the reaction rate, and in some cases, the selectivity. lucp.net The choice of solvent in Sonogashira coupling, for example, is a delicate balance, as it must dissolve a variety of species with different polarities. lucp.net While polar solvents can sometimes enhance reaction rates, they might also lead to side reactions or catalyst deactivation. lucp.net Common solvents in cross-coupling reactions include ethers like dioxane and tetrahydrofuran (B95107) (THF), as well as polar aprotic solvents like dimethylformamide (DMF). nih.govlucp.net
Reaction Atmosphere:
Many organometallic catalysts and reagents are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere, such as nitrogen or argon, is often necessary to prevent catalyst deactivation and unwanted side reactions. googleapis.com This is particularly important for reactions involving sensitive intermediates or catalysts that can be oxidized or hydrolyzed.
By carefully optimizing these parameters—catalyst, ligand, solvent, and atmosphere—chemists can significantly improve the efficiency and yield of synthetic routes to this compound and its derivatives.
Chemical Reactivity and Transformation Studies of 5 Cyclopropylbenzofuran
Reactivity Governed by the Cyclopropyl (B3062369) Group
The cyclopropyl group, a three-membered carbocycle, imparts significant ring strain to the molecule, which fundamentally governs its reactivity. This strain can be harnessed in synthetic transformations that involve the opening of the ring, a process that is often thermodynamically favorable.
Ring-Opening Reactions and Strain-Release Transformations
The high degree of strain in the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions under various conditions, including acid-catalysis, metal-mediation, and radical pathways. rsc.org For cyclopropanes attached to an aromatic system, such as in 5-Cyclopropylbenzofuran, the ring can be activated by the electronic influence of the aryl group.
Lewis acid-mediated reactions can facilitate the opening of the cyclopropyl ring. For instance, in related systems like 1-cyclopropyl-2-arylethanone derivatives, Lewis acids such as TMSOTf can trigger a nucleophilic ring-opening of the cyclopropane. nih.gov This process typically involves the formation of a carbocationic intermediate, which is stabilized by the adjacent aromatic ring, followed by attack of a nucleophile. A similar reactivity pattern can be anticipated for this compound, where the benzofuran (B130515) moiety would stabilize the intermediate.
Radical reactions also provide a pathway for the transformation of the cyclopropyl group. The C-C bonds of the cyclopropane can be cleaved by radical intermediates, leading to a variety of functionalized products. These strain-release transformations are a powerful tool in synthesis, allowing for the construction of more complex molecular architectures from the simple cyclopropyl precursor. nih.govrsc.orgrsc.orgresearchgate.net In the context of this compound, such reactions could lead to the formation of extended side chains at the 5-position of the benzofuran core.
A novel activation method for donor-acceptor cyclopropanes involves treatment with a base, leading to isomerization into quinone methides, which can then react with nucleophiles. chemrxiv.org While this compound itself is not a classic donor-acceptor cyclopropane, derivatives with appropriate substituents could potentially undergo similar transformations.
Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives
| Reactant Type | Conditions | Product Type | Reference |
|---|---|---|---|
| 1-Cyclopropyl-2-arylethanone | Lewis Acid (TMSOTf), Nucleophile | Dihydrobenzofuran derivatives | nih.gov |
| Donor-Acceptor Cyclopropanes | Base | Quinone Methides, Acyclic compounds | chemrxiv.org |
| Cyclopropyl Ketones | Lewis Acid (TMSOTf) | Dihydrofurans | rsc.org |
Reactivity of the Benzofuran Ring System
The benzofuran ring is an aromatic heterocycle with its own distinct reactivity patterns, influenced by the fusion of a benzene (B151609) ring and a furan (B31954) ring. The presence of the 5-cyclopropyl substituent further modulates this reactivity.
Electrophilic Aromatic Substitution Patterns on the Benzofuran Core
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. wikipedia.org The benzofuran ring is highly activated towards electrophiles, with reactions occurring much faster than on benzene. chemicalbook.com The most nucleophilic position on the unsubstituted benzofuran ring is the C2 position in the furan ring, due to the ability of the oxygen atom to stabilize the resulting cationic intermediate (the sigma complex). chemicalbook.comyoutube.com
In this compound, two main directing effects are at play:
The Furan Oxygen: Strongly directs electrophilic attack to the C2 position.
The 5-Cyclopropyl Group: The cyclopropyl group is an electron-donating group that activates the benzene ring and is an ortho-, para-director. rsc.orgwikipedia.orgmasterorganicchemistry.com Therefore, it directs incoming electrophiles to the C4 and C6 positions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Influence | Predicted Reactivity |
|---|---|---|
| C2 | Furan Oxygen | High |
| C3 | None (meta to both activators) | Low |
| C4 | Cyclopropyl Group (ortho) | Moderate to High |
| C6 | Cyclopropyl Group (ortho) | Moderate to High |
Nucleophilic Additions and Substitutions on the Heterocyclic Ring
Due to the electron-rich nature of the benzofuran ring system, direct nucleophilic aromatic substitution is generally unfavorable unless a good leaving group is present at one of the ring positions. However, alternative pathways for nucleophilic attack exist.
Palladium-catalyzed reactions have been developed for the nucleophilic substitution of benzofuran-2-ylmethyl acetates. rsc.org In these Tsuji-Trost type reactions, the nucleophilic attack occurs exclusively at the benzylic carbon and not on the benzofuran ring itself, demonstrating a method for functionalization adjacent to the ring. rsc.org
Oxidation and Reduction Pathways of the Benzofuran Nucleus
Oxidation: The benzofuran nucleus can be oxidized using various reagents, often leading to cleavage of the furan ring. Biomimetic oxidation using hydrogen peroxide catalyzed by manganese(III) porphyrins can yield a variety of products. mdpi.comresearchgate.net The reaction is believed to proceed through a highly reactive epoxide intermediate at the C2-C3 double bond. mdpi.comresearchgate.net This epoxide can then undergo further reactions, such as rearrangement to form benzofuranones or ring-opening to yield salicylaldehyde (B1680747) or salicylic (B10762653) acid derivatives. mdpi.comresearchgate.net The exact product profile depends on the reaction conditions and the substitution pattern on the benzofuran. mdpi.com
Reduction: Catalytic hydrogenation provides a means to selectively reduce the benzofuran system. nih.govresearchgate.net
Selective Reduction of the Furan Ring: The C2-C3 double bond of the furan moiety can be selectively hydrogenated to afford the corresponding 2,3-dihydrobenzofuran. This transformation is commonly achieved using catalysts such as palladium on carbon (Pd/C), Raney nickel, or specific ruthenium and iridium complexes under hydrogen pressure. nih.govdicp.ac.cnacs.org For many of these systems, excellent yields and selectivities can be achieved while leaving the benzene ring and other functional groups intact. acs.org
Complete Reduction of the Benzofuran Core: Under more forcing conditions or with specialized catalyst systems, both the furan and the benzene ring can be reduced. This complete hydrogenation leads to the formation of octahydrobenzofuran derivatives, which are saturated, three-dimensional structures. nih.gov This often requires dual-function catalysts that can hydrogenate both the heteroaromatic and the aromatic portions of the molecule. nih.gov
The cyclopropyl group is generally stable to many catalytic hydrogenation conditions, especially those designed for the selective reduction of the furan ring. However, it may be susceptible to opening under very high hydrogen pressures or at elevated temperatures, conditions that might also lead to the reduction of the benzene ring.
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dihydrobenzofuran |
| Salicylaldehyde |
| Salicylic acid |
| Octahydrobenzofuran |
| 1-cyclopropyl-2-arylethanone |
| Quinone methide |
| 5-propyl-1-benzofuran |
| benzofuran-2-ylmethyl acetate |
Derivatization and Further Transformations at Peripheral Positions of this compound
The synthetic utility of the this compound scaffold can be significantly expanded through derivatization and functional group interconversions at its peripheral positions. These transformations allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the construction of more complex molecular architectures. Key to these modifications is the initial installation of reactive functional groups, such as carboxylic acids or halogens, onto the benzofuran ring system.
Formation of Amides, Esters, and Other Functional Group Interconversions
The presence of a carboxylic acid group on the this compound core, as seen in intermediates like 2-(chlorophenyl)-5-cyclopropylbenzofuran-3-carboxylic acid, provides a versatile handle for a variety of functional group interconversions, most notably the formation of amides and esters. googleapis.com These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target engagement.
The conversion of the carboxylic acid to an amide is a common and crucial transformation. The direct condensation of a carboxylic acid with an amine is generally slow due to a competing acid-base reaction. mychemblog.com Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it to a more electrophilic species like an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. fishersci.itrsc.org The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine. mychemblog.comfishersci.it
Alternatively, a wide array of modern coupling reagents, many developed from peptide synthesis, can facilitate amide bond formation directly from the carboxylic acid without isolating an acyl chloride. fishersci.it Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to the amide upon reaction with an amine. fishersci.it Other prominent coupling agents include HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), which generates a highly activated ester that efficiently acylates amines. mychemblog.com
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is another key derivatization. The classic Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water that is formed during the reaction. pressbooks.pub Esters can also be prepared from more activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, which react with alcohols to give the corresponding esters. libretexts.org
The table below summarizes the primary methods for converting a this compound carboxylic acid into its corresponding amide and ester derivatives.
Table 1: Derivatization of this compound Carboxylic Acid
| Starting Material | Transformation | Reagent Class | Product Type | General Reaction Scheme |
|---|---|---|---|---|
| This compound-X-carboxylic acid | Amidation | Acylating Agent (e.g., SOCl₂) followed by Amine | Amide | R-COOH → R-COCl + R'R''NH → R-CONR'R'' |
| This compound-X-carboxylic acid | Amidation | Peptide Coupling Reagent (e.g., HATU, EDC) + Amine | Amide | R-COOH + R'R''NH → R-CONR'R'' |
Note: "R" represents the this compound scaffold.
Advanced Coupling Reactions for Complex Structure Elaboration
The introduction of a halogen atom, such as bromine, onto the this compound framework, yielding precursors like ethyl 5-bromo-2-cyclopropylbenzofuran-3-carboxylate, opens the door to a powerful suite of palladium-catalyzed cross-coupling reactions. epo.org These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com They are instrumental in building complex molecules by linking the benzofuran core to other molecular fragments.
Buchwald-Hartwig Amination is a premier method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide, such as a bromo-substituted this compound, with a primary or secondary amine. wikipedia.org The reaction requires a palladium source, a phosphine (B1218219) ligand, and a base. wuxiapptec.com The choice of ligand is critical and has evolved through several "generations" to allow for the coupling of a vast array of amines under increasingly mild conditions. wikipedia.org This method provides a direct route to novel amino-derivatives of this compound, which are important functionalities in many biologically active compounds.
The Suzuki-Miyaura Coupling is one of the most versatile methods for creating carbon-carbon bonds. libretexts.orgnih.gov It couples an organohalide or triflate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org A bromo-5-cyclopropylbenzofuran derivative can be coupled with various aryl, heteroaryl, or alkyl boronic acids to append new carbon-based substituents. nih.gov The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups on both coupling partners. nih.govnih.gov The documented use of benzylic boronic esters with related structures underscores the applicability of this reaction. googleapis.com
The Sonogashira Coupling provides a reliable method for the synthesis of alkynyl-substituted arenes. wikipedia.orgnumberanalytics.com The reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Applying this to a bromo-5-cyclopropylbenzofuran derivative allows for the introduction of an sp-hybridized carbon linker, which is a valuable structural motif for extending conjugation and for use as a handle in further synthetic transformations. washington.edu
The table below outlines these key palladium-catalyzed reactions for the advanced elaboration of the this compound structure.
Table 2: Advanced Coupling Reactions on Halogenated this compound
| Reaction Name | Precursor | Coupling Partner | Catalyst System | Product Structure |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Halo-5-cyclopropylbenzofuran | Primary or Secondary Amine | Pd catalyst + Phosphine Ligand + Base | Amino-5-cyclopropylbenzofuran |
| Suzuki-Miyaura Coupling | Halo-5-cyclopropylbenzofuran | Boronic Acid / Ester (R'-B(OH)₂) | Pd catalyst + Ligand + Base | R'-substituted-5-cyclopropylbenzofuran |
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Cyclopropylbenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Cyclopropylbenzofuran. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.
While standard ¹³C NMR provides the number of unique carbon environments, advanced one-dimensional techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer crucial information about the multiplicity of each carbon atom (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). numegalabs.comcreative-biostructure.com
The DEPT experiment is typically run in three variations: DEPT-45, DEPT-90, and DEPT-135.
DEPT-45: Shows all protonated carbons (CH, CH₂, and CH₃) as positive signals.
DEPT-90: Only shows CH (methine) carbons as positive signals.
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. libretexts.org
The APT experiment provides similar information in a single spectrum, where quaternary carbons and CH₂ groups appear as negative signals, while CH and CH₃ groups produce positive signals. nanalysis.com A key advantage of APT over DEPT is the detection of quaternary carbons. aiinmr.com
For this compound, these experiments would allow for the definitive assignment of the methine carbons of the cyclopropyl (B3062369) group and the benzofuran (B130515) ring, the methylene carbons of the cyclopropyl group, and the quaternary carbons of the fused ring system.
Table 1: Predicted ¹³C NMR, DEPT, and APT Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | APT |
|---|---|---|---|---|
| C2 | 145-150 | Positive | Positive | Positive |
| C3 | 105-110 | Positive | Positive | Positive |
| C3a | 120-125 | - | - | Negative |
| C4 | 110-115 | Positive | Positive | Positive |
| C5 | 130-135 | - | - | Negative |
| C6 | 125-130 | Positive | Positive | Positive |
| C7 | 115-120 | Positive | Positive | Positive |
| C7a | 155-160 | - | - | Negative |
| C-cyclopropyl (methine) | 10-15 | Positive | Positive | Positive |
Note: This is an interactive data table. Column headers can be used to sort the data.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within a molecule. nih.govnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (²J and ³J), identifying adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the benzofuran ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J to ⁴J), which is critical for piecing together the molecular skeleton. princeton.edu For example, correlations from the cyclopropyl protons to the C5 carbon of the benzofuran ring would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. science.gov This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal spatial relationships between the cyclopropyl protons and the H4 proton on the benzofuran ring.
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of this compound, allowing for unambiguous assignment of all ¹H and ¹³C signals. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com This precision allows for the determination of the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₁₁H₁₀O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Various ionization techniques can be employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common. EI typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nih.gov ESI is a softer ionization technique that often leaves the molecular ion intact. researchgate.net
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation through collision-activated dissociation (CAD). nih.gov The resulting fragment ions provide valuable structural information. The fragmentation pathways of benzofuran derivatives are influenced by the stability of the resulting ions. researchgate.netwvu.edu For this compound, characteristic fragmentation might involve the loss of the cyclopropyl group or rearrangements within the benzofuran ring system. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 158.07 |
| [M-H]⁺ | Loss of a hydrogen radical | 157.07 |
| [M-CH₃]⁺ | Loss of a methyl radical (rearrangement) | 143.05 |
| [M-C₂H₄]⁺ | Loss of ethene from cyclopropyl group | 130.04 |
| [M-C₃H₅]⁺ | Loss of cyclopropyl radical | 117.03 |
Note: This is an interactive data table. Column headers can be used to sort the data.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. acs.org For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the furan (B31954) ether linkage. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net Raman is particularly sensitive to non-polar bonds and can provide additional information about the skeletal vibrations of the benzofuran ring and the cyclopropyl group. nih.govnih.gov
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Cyclopropyl C-H Stretch | 3000-2900 | 3000-2900 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C Asymmetric Stretch | 1250-1200 | Weak |
| C-O-C Symmetric Stretch | 1050-1000 | 1050-1000 |
Note: This is an interactive data table. Column headers can be used to sort the data. researchgate.net
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint. nih.govedinst.com When a sample is irradiated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy shift corresponding to the vibrational energy levels of the molecule. nih.gov For this compound, Raman spectroscopy can identify characteristic vibrations of the benzofuran ring system, the cyclopropyl substituent, and the coupling between these moieties.
Key vibrational modes expected for this compound include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Cyclopropyl C-H stretching: Found at slightly higher wavenumbers than typical alkane C-H stretches, often above 3000 cm⁻¹.
Aromatic C=C ring stretching: Multiple bands are expected in the 1400-1650 cm⁻¹ region.
Cyclopropyl ring deformation ("breathing" mode): A characteristic sharp band typically appears around 1200-1250 cm⁻¹.
Benzofuran ring vibrations: Involving C-O-C stretching and bending, contributing to the complex fingerprint region below 1300 cm⁻¹.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by many orders of magnitude (10⁶ to 10¹⁰), enabling the detection of even single molecules. arxiv.orgedinst.comyoutube.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. edinst.comyoutube.com The primary mechanism is electromagnetic enhancement, where localized surface plasmon resonance of the metal nanostructures creates intense local electric fields that amplify the Raman scattering process. edinst.comnih.gov A secondary chemical enhancement mechanism involves charge-transfer interactions between the molecule and the metal surface. nih.gov
For this compound, SERS analysis would involve preparing a solution of the compound and introducing it to a SERS-active substrate, such as colloidal silver nanoparticles. The resulting spectrum would show significantly enhanced intensity for vibrational modes of the parts of the molecule closest to the metallic surface, providing insights into its orientation upon adsorption.
Table 1: Predicted Raman Shifts for this compound This table presents predicted vibrational frequencies based on characteristic group vibrations. Actual experimental values may vary.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Cyclopropyl C-H Stretch | 3000 - 3080 | Medium |
| Aliphatic C-H Stretch (in cyclopropyl) | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1580 - 1620 | Strong |
| Aromatic C=C Ring Stretch | 1450 - 1550 | Medium-Strong |
| Cyclopropyl Ring Breathing | 1200 - 1250 | Strong, Sharp |
| Benzofuran C-O-C Asymmetric Stretch | 1230 - 1270 | Medium |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rsc.orgucla.edu It is a fundamental technique for identifying functional groups. An IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹). youtube.com The spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts.
The primary absorptions anticipated for this compound are:
Aromatic and Vinylic C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, found in both the aromatic and furan rings. vscht.cz
Cyclopropyl C-H Stretching: The C-H bonds in the strained cyclopropyl ring also typically absorb just above 3000 cm⁻¹, overlapping with the aromatic C-H signals. uomustansiriyah.edu.iq
Aromatic C=C Stretching: These vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-O-C Stretching: The ether linkage within the benzofuran ring will produce strong, characteristic bands, typically in the 1000-1300 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring appear in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 2: Predicted IR Absorption Bands for this compound This table presents predicted absorption frequencies based on characteristic functional group vibrations.
| Functional Group | Vibrational Motion | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Cyclopropyl C-H | Stretch | 3000 - 3080 | Medium-Weak |
| Aromatic C=C | Ring Stretch | 1580 - 1610 | Medium |
| Aromatic C=C | Ring Stretch | 1470 - 1520 | Medium |
| Benzofuran C-O-C | Asymmetric Stretch | 1240 - 1280 | Strong |
| Benzofuran C-O | Stretch | 1050 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com The technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, producing a unique diffraction pattern of spots. nih.govyoutube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
For this compound, obtaining a suitable single crystal would be the first critical step. If successful, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the planarity of the benzofuran system, the specific geometry of the cyclopropyl ring, and the precise orientation of the cyclopropyl group relative to the benzofuran plane. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. While specific crystallographic data for this compound is not available in the reviewed literature, a typical analysis would yield the parameters shown in the table below.
Table 3: Representative Data from an X-ray Crystallography Experiment This table illustrates the type of data obtained from a single-crystal X-ray diffraction analysis. The values are hypothetical.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | Sum of atoms in the molecule | C₁₁H₁₀O |
| Formula Weight | Molar mass of the compound | 158.20 g/mol |
| Crystal System | Classification of crystal symmetry | Monoclinic |
| Space Group | Describes the symmetry of the unit cell | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.8 Å |
| α, β, γ (°) | Unit cell angles | α = 90°, β = 98.5°, γ = 90° |
| Volume (ų) | Volume of the unit cell | 823.5 ų |
| Z | Number of molecules per unit cell | 4 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is an essential tool for separating components of a mixture, purifying compounds, and assessing purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov A sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. nih.gov
For a moderately nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically acetonitrile and/or methanol with water. The compound would be retained on the column and then eluted by adjusting the mobile phase composition. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzofuran chromophore is expected to absorb UV light strongly. criver.com HPLC is crucial for assessing the purity of a synthesized batch of this compound by detecting and quantifying any impurities or byproducts.
Table 4: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV Absorbance at 254 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chemcoplus.co.jp The sample is vaporized and injected into a column, where it is transported by an inert carrier gas (the mobile phase). The separation occurs as the compound interacts with the stationary phase, a liquid or polymer coated on the inside of the column. chemcoplus.co.jp
Given its likely volatility, this compound is an excellent candidate for GC analysis. A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., ZB-5), would be suitable. phenomenex.com The compound's retention time would be highly reproducible under constant conditions, allowing for its identification and quantification. GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data and a mass spectrum, enabling definitive identification of the compound and any volatile impurities. nih.gov
Table 5: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | ZB-5 (5% Phenyl-Arylene, 95% Dimethylpolysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Electronic Structure Analysis
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed within a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org Some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to exciting specific electronic transitions in the atoms of the sample. wikipedia.orgeels.info
EELS provides several types of information:
Elemental Composition: The energy loss spectrum shows sharp edges, known as ionization edges or core-loss edges, at energies corresponding to the binding energies of core-shell electrons. eels.info For this compound, the carbon K-edge (starting at ~284 eV) and the oxygen K-edge (starting at ~532 eV) would be prominent features, confirming the presence of these elements and allowing for their quantification. wikipedia.org
Electronic Structure and Bonding: The fine structure near the onset of the core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment, including oxidation state and hybridization. Analysis of the C K-edge ELNES could potentially distinguish between the sp²-hybridized carbons of the benzofuran ring and the sp³-like carbons of the cyclopropyl group.
EELS offers high spatial resolution, making it possible to analyze the elemental and chemical composition of a sample at the nanoscale. nih.govwiley.com
Table 6: Key EELS Core-Loss Edges for this compound Analysis
| Element | Edge | Approximate Threshold Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | K-edge | 284 | Presence, quantification, and bonding state (sp²/sp³) of carbon |
Theoretical and Computational Chemistry of 5 Cyclopropylbenzofuran
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Cyclopropylbenzofuran. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. aip.org For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and compute the energies and distributions of its molecular orbitals. aip.orgirjweb.com
The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system, particularly the fused benzene (B151609) portion and the furan (B31954) oxygen atom, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, would be distributed across the aromatic system, indicating the regions that are favorable for nucleophilic attack. The presence of the cyclopropyl (B3062369) group, which can act as a weak electron donor through σ-π conjugation, would slightly raise the HOMO energy level compared to the unsubstituted benzofuran.
Table 1: Predicted Frontier Orbital Energies for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -1.20 |
Note: The values in this table are representative and based on typical DFT calculations for similar aromatic heterocyclic compounds.
These calculations also inform various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's stability and reactivity. nih.gov
While DFT is computationally efficient, wavefunction-based methods, although more computationally demanding, can provide a more accurate description of electronic properties, especially for excited states and systems with complex electron correlation. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a higher level of theoretical accuracy.
For molecules like this compound, these methods can be used to refine the ground-state energy and electronic structure calculated by DFT. Furthermore, for studying photophysical properties, excited-state methods like Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) can be employed to investigate the electronic character of the molecule and analyze the effects of substitution on the orbitals. researchgate.net These advanced calculations are crucial for accurately predicting properties like ionization potentials and electron affinities, providing a benchmark for results obtained from more common methods like DFT.
Conformational Analysis and Energy Landscapes of this compound and its Derivatives
The conformational flexibility of this compound is primarily associated with the rotation of the cyclopropyl group relative to the plane of the benzofuran ring. Computational conformational analysis can map the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them.
For cyclopropylarenes like cyclopropylbenzene, studies have shown that the most stable conformation is the "bisected" form, where the plane of the aromatic ring passes through one carbon of the cyclopropyl ring and the midpoint of the opposite C-C bond. acs.orgresearchgate.net In this arrangement, the C-H bond of the tertiary cyclopropyl carbon lies in the plane of the aromatic ring. A second, higher-energy conformation is the "perpendicular" form, where a C-C bond of the cyclopropyl ring is in the plane of the aromatic ring. The barrier to interconversion between these forms is typically very low. acs.org
For this compound, a similar energy landscape is expected. The bisected conformation would be favored due to optimal σ-π conjugation between the cyclopropyl's Walsh orbitals and the π-system of the benzofuran ring. A relaxed potential energy scan performed using DFT would reveal two equivalent bisected minima and a small rotational barrier, suggesting that at room temperature, the cyclopropyl group is in nearly free rotation or rapidly interconverting between stable states.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) * | Relative Energy (kcal/mol) |
|---|---|---|
| Bisected | 0 | 0.00 |
Dihedral angle defined by a C-C bond of the cyclopropyl ring and the plane of the benzofuran ring.
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The standard procedure involves geometry optimization of the molecule (e.g., with B3LYP/6-31G(d)), followed by a chemical shift calculation using a functional specifically parameterized for NMR, such as WP04, often with a larger basis set. rogue-scholar.org The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are powerful for assigning complex spectra and distinguishing between isomers.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H2 | 7.55 | C2 | 145.2 |
| H3 | 6.70 | C3 | 106.8 |
| H4 | 7.40 | C3a | 128.0 |
| H6 | 7.10 | C4 | 123.5 |
| H7 | 7.35 | C5 | 135.0 |
| H (cyclopropyl methine) | 1.95 | C6 | 119.5 |
| H (cyclopropyl methylene) | 0.75 - 1.05 | C7 | 121.0 |
| C7a | 155.0 | ||
| C (cyclopropyl methine) | 15.5 |
Note: These are illustrative values based on known shifts for benzofuran and cyclopropyl moieties.
Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated using DFT. A frequency analysis on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov
Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational modeling is instrumental in understanding the mechanisms of chemical reactions, allowing for the study of transient intermediates and transition states that are difficult to observe experimentally. The synthesis of the benzofuran scaffold can be achieved through various routes, including palladium-catalyzed, copper-catalyzed, or acid-catalyzed intramolecular cyclizations. acs.orgnih.govnih.gov
For instance, in an acid-catalyzed cyclization of a suitable precursor, DFT calculations can be used to model the reaction energy profile. wuxiapptec.com This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the activation energies (the energy difference between the reactant and the transition state), the regioselectivity and feasibility of different competing pathways can be predicted. wuxiapptec.com For the synthesis of a 5-substituted benzofuran, computational modeling could clarify why cyclization occurs at a specific position on the benzene ring, providing insights into the electronic and steric factors that govern the reaction's outcome. wuxiapptec.com
In Silico Assessment of Charge Transport Properties and Electronic Interactions
The electronic properties derived from quantum chemical calculations can be used to assess the potential of this compound in materials science applications, such as organic electronics. The HOMO and LUMO energy levels are critical for determining charge injection and transport properties in organic semiconductors. nih.gov A low HOMO-LUMO gap can be indicative of better charge transport capabilities.
Molecular electrostatic potential (MEP) maps, which are plotted on the electron density surface, visualize the charge distribution and are used to predict sites for intermolecular interactions. nih.gov For this compound, the MEP would show negative potential (electron-rich regions) around the furan oxygen and the π-system of the rings, and positive potential (electron-poor regions) around the hydrogen atoms.
Furthermore, tools like Hirshfeld surface analysis can be used to analyze intermolecular contacts in a crystalline state, providing insights into packing motifs and the nature of non-covalent interactions that dictate the solid-state properties of the material. aip.org Such in silico screening helps to identify promising candidates for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) by evaluating their electronic structure and intermolecular electronic coupling. mdpi.com
Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate a detailed article that adheres to the requested outline. The application of this specific molecule as a building block in complex organic synthesis or its contribution to materials science and engineering is not well-documented in publicly accessible research.
General information exists for the broader classes of benzofurans and cyclopropyl-containing molecules, highlighting their importance in chemical sciences. Benzofuran derivatives are recognized for their wide range of biological activities and are common scaffolds in medicinal chemistry and natural products. nih.gov Similarly, the cyclopropyl group is a valuable structural motif in organic synthesis, often used to create unique three-dimensional structures and serve as a reactive intermediate. rsc.org
Applications of 5 Cyclopropylbenzofuran in Chemical Sciences
Utilization in Catalytic Systems
The distinct molecular architecture of 5-Cyclopropylbenzofuran makes it an intriguing candidate for the development of novel catalytic systems. Its benzofuran (B130515) core can be tailored to coordinate with metal centers, while the cyclopropyl (B3062369) substituent can influence the steric and electronic environment of the catalyst, thereby modulating its activity and selectivity.
As a Ligand Scaffold for Metal-Mediated Catalysis (e.g., Palladium, Platinum, Gold)
At present, specific, documented examples of this compound being utilized as a direct ligand scaffold for metal-mediated catalysis involving palladium, platinum, or gold are not extensively reported in readily available scientific literature. The potential for benzofuran derivatives to act as ligands is recognized; however, detailed research findings focusing specifically on the 5-cyclopropyl substituted variant in this capacity are limited. The development of ligands is a dynamic area of chemical research, and it is conceivable that this compound or its derivatives could be investigated in the future for such applications.
As a Component in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents another area where molecules like this compound could theoretically find application. The electronic nature of the benzofuran ring system, coupled with the strain and unique orbital characteristics of the cyclopropyl group, could be harnessed to influence the stereochemical outcome of organocatalytic reactions. However, similar to its application in metal-mediated catalysis, specific and detailed research findings on the use of this compound as a key component in organocatalytic systems are not widely documented in the current body of scientific literature. While the broader field of organocatalysis is vast and includes a wide array of molecular frameworks, the specific role of this compound remains an area for potential future exploration.
Future Research Directions and Challenges for 5 Cyclopropylbenzofuran
Exploration of Uncharted Synthetic Routes and Enhanced Regioselectivity
The synthesis of 5-substituted benzofurans remains a significant challenge, often yielding mixtures of isomers. oregonstate.eduacs.org Future research must focus on developing novel synthetic pathways that offer high regioselectivity for the 5-position.
One promising avenue is the adaptation of existing benzofuran (B130515) syntheses, such as the palladium-catalyzed coupling of o-iodophenols with terminal alkynes. mdpi.comacs.orgnih.gov The challenge lies in designing a cyclopropanated starting material that favors cyclization at the desired position. A potential strategy involves the use of a directing group on the phenol (B47542) to guide the metal catalyst to the appropriate C-H bond for activation.
Another area for exploration is the direct C-H cyclopropylation of the pre-formed benzofuran ring. While methods for C-H functionalization of benzofurans are emerging, achieving selectivity at the C5 position is a considerable hurdle due to the inherent reactivity of other positions, particularly C2 and C3. nih.govnsf.govhw.ac.uk Research into catalyst systems that can overcome these innate reactivity patterns will be crucial.
| Potential Synthetic Strategy | Key Challenge | Proposed Research Direction |
| Palladium-catalyzed cyclization of a cyclopropyl-substituted phenol and alkyne | Controlling regioselectivity of the cyclization. | Development of novel directing groups to favor 5-substitution. |
| Direct C-H cyclopropylation of benzofuran | Achieving high regioselectivity for the C5 position. | Design of shape-selective catalysts that recognize the C5 position. |
| Multi-step synthesis from a pre-functionalized benzene (B151609) derivative | Lengthy synthetic sequence and potential for low overall yield. | Optimization of reaction conditions at each step to maximize efficiency. |
Discovery of Novel Reactivity Patterns and Highly Selective Functionalization Methods
The electronic and steric influence of the cyclopropyl (B3062369) group at the 5-position is expected to alter the reactivity of the benzofuran ring. Understanding these changes is paramount for the development of selective functionalization methods. The cyclopropyl group, with its partial double-bond character, may participate in unexpected electronic interactions with the benzofuran system.
Future research should systematically investigate the reactivity of 5-cyclopropylbenzofuran towards electrophilic and nucleophilic reagents. This will involve both experimental and computational studies to map the electron density distribution within the molecule.
A key challenge will be the development of methods for the selective functionalization of other positions on the benzofuran ring in the presence of the cyclopropyl group. For instance, achieving selective bromination or nitration at the C2, C3, C4, C6, or C7 positions without affecting the cyclopropyl moiety will require careful optimization of reaction conditions. Transition metal-catalyzed C-H activation will likely play a significant role in achieving such transformations. rsc.org
| Functionalization Reaction | Target Position | Potential Challenge | Proposed Method |
| Bromination | C2, C3, C4, C6, C7 | Avoiding reaction with the cyclopropyl group. | Use of mild brominating agents and selective catalysts. |
| Nitration | C2, C3, C4, C6, C7 | Controlling the regioselectivity and preventing ring opening. | Nitrating agents under carefully controlled temperature and solvent conditions. |
| C-H Arylation | C2, C3 | Achieving high regioselectivity. nsf.gov | Palladium-catalyzed direct arylation with aryl halides. |
Development of Advanced Analytical Methodologies for Complex Systems Containing this compound
As this compound and its derivatives find their way into more complex biological and material systems, the need for advanced analytical methodologies for their detection and quantification will become critical. Standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will form the foundation of these methods. semanticscholar.orgbu.edu
A significant challenge will be the analysis of these compounds in complex matrices, such as biological fluids or polymer blends. This will necessitate the development of robust sample preparation techniques to minimize matrix effects and enhance sensitivity. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) will need to be optimized for this class of compounds.
Furthermore, the development of hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will be essential for the unambiguous identification and quantification of this compound and its metabolites or degradation products at trace levels. semanticscholar.orgbu.edu
Expansion of Applications in Emerging Areas of Materials Science and Sustainable Chemistry
The unique electronic and structural properties imparted by the cyclopropyl group could open up new applications for benzofuran derivatives in materials science. Benzofurans are known to be useful in organic electronics, and the introduction of a cyclopropyl group could fine-tune the HOMO/LUMO energy levels and solid-state packing of these materials, potentially leading to improved performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comnih.govbohrium.com
In the realm of sustainable chemistry, benzofuran-containing polymers are gaining attention as potential bio-based and recyclable materials. researchgate.netacs.orgresearchgate.net The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and novel mechanical properties. Research in this area should focus on the synthesis of monomers derived from this compound and their subsequent polymerization.
| Emerging Application Area | Potential Role of this compound | Key Research Challenge |
| Organic Electronics | Modulation of electronic properties for improved device performance. | Synthesis of high-purity materials and understanding structure-property relationships. |
| Sustainable Polymers | Creation of novel bio-based polymers with enhanced properties. | Development of efficient polymerization methods and characterization of the resulting materials. |
| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. | Understanding the structure-activity relationships of this compound derivatives. mdpi.com |
Integration of Advanced Computational Methods for Predictive Chemical Design and Discovery
Advanced computational methods will be indispensable in accelerating the research and development of this compound-based molecules. Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of the molecule, as well as its reactivity towards various reagents. acs.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel this compound derivatives with specific biological activities. researchgate.netnih.govresearchgate.net These computational approaches can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.
A significant challenge in this area will be the development of accurate and reliable computational models that can predict the properties and behavior of these molecules with a high degree of confidence. This will require the generation of high-quality experimental data for model validation.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Prediction of reaction pathways and regioselectivity. |
| Molecular Docking | Simulation of binding to biological targets. | Identification of potential drug candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of more potent and selective compounds. |
Q & A
Q. How can this compound be functionalized for use in materials science applications?
- Methodology :
- Electropolymerization : Incorporate into conductive polymers by functionalizing the 2-position with thiophene or pyrrole groups.
- Surface modification : Use Suzuki coupling to graft onto graphene oxide for sensor applications.
- Photophysical tuning : Introduce electron-donating groups (e.g., -OCH) to shift absorption/emission spectra for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
